molecular formula C15H16Cl2N4O2S B11096247 2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone

2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone

Cat. No.: B11096247
M. Wt: 387.3 g/mol
InChI Key: JGTFKFWQEYNBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone is a potent and selective chemical probe identified as an inhibitor of Doublecortin-like kinase 1 (DCLK1). DCLK1 is a serine/threonine kinase implicated in the regulation of multiple critical cellular processes, and its overexpression is frequently associated with tumorigenesis and cancer stem cell maintenance. Research indicates that this compound exhibits potent anti-proliferative activity against various cancer cell lines, particularly in pancreatic cancer models, by selectively targeting DCLK1 and suppressing downstream signaling pathways like Hippo/YAP . Beyond oncology, DCLK1 is expressed in tuft cells and neurons, positioning this inhibitor as a valuable tool for investigating tuft cell biology in the context of intestinal inflammation, immune responses, and helminth infection . Its mechanism involves binding to the kinase domain of DCLK1, thereby inhibiting its autophosphorylation and kinase activity, which can lead to the inhibition of epithelial-mesenchymal transition (EMT) and a reduction in cancer cell stemness. This makes it an essential research compound for dissecting the role of DCLK1 in cancer biology, neurogenesis, and mucosal immunology.

Properties

Molecular Formula

C15H16Cl2N4O2S

Molecular Weight

387.3 g/mol

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C15H16Cl2N4O2S/c1-20-14(11-3-2-10(16)8-12(11)17)18-19-15(20)24-9-13(22)21-4-6-23-7-5-21/h2-3,8H,4-7,9H2,1H3

InChI Key

JGTFKFWQEYNBER-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCOCC2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Procedure:

  • Synthesis of Propargyl Sulfanyl Intermediate :

    • 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is reacted with propargyl bromide in dimethylformamide (DMF) using potassium carbonate as a base.

    • Yield: 85–90% after 6 hours at 80°C.

  • Azide Preparation :

    • Morpholine-4-ylethanone is converted to its azide derivative via diazotization using sodium nitrite and hydrochloric acid.

  • Cycloaddition :

    • The propargyl sulfanyl intermediate and morpholine azide undergo CuAAC in water or toluene with Cu(I) thiophene-2-carboxylate (CuTC) at 25°C.

    • Yield: 70–75% after 4 hours.

Key Parameters :

ParameterValue
CatalystCuTC (5 mol%)
SolventToluene
Temperature25°C
Reaction Time4 hours

Reductive Amination Approach

This method leverages reductive amination to couple the triazole-thiol intermediate with morpholine-4-ylethanone.

Procedure:

  • Intermediate Synthesis :

    • 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is treated with chloroacetyl chloride to form the chloroacetate derivative.

  • Reductive Coupling :

    • The chloroacetate reacts with morpholine in the presence of sodium triacetoxyborohydride (STAB) in dichloromethane.

    • Yield: 78–82% after 12 hours at room temperature.

Optimized Conditions :

ParameterValue
Reducing AgentSTAB (1.2 equiv)
SolventDichloromethane
Temperature25°C

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency for this compound.

Procedure:

  • One-Pot Synthesis :

    • A mixture of 5-(2,4-dichlorophenyl)-4-methyl-1,2,4-triazole-3-thiol, morpholine-4-ylethanone, and potassium carbonate in acetonitrile is irradiated at 600 W for 30 minutes.

    • Yield: 97%.

Advantages :

  • 10-fold reduction in reaction time compared to conventional heating.

  • Minimal byproduct formation.

Acid-Catalyzed Condensation

A traditional method employing acid catalysts to facilitate sulfanyl group incorporation.

Procedure:

  • Thioether Formation :

    • 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol reacts with morpholine-4-ylethanone in the presence of p-toluenesulfonic acid (PTSA) in refluxing toluene.

    • Yield: 70–75% after 8 hours.

Critical Factors :

ParameterValue
CatalystPTSA (10 mol%)
SolventToluene
Temperature110°C (reflux)

Comparative Analysis of Methods

MethodYield (%)TimeKey Advantage
CuAAC70–754 hoursHigh regioselectivity
Reductive Amination78–8212 hoursMild conditions
Microwave-Assisted9730 minutesRapid, high yield
Acid-Catalyzed70–758 hoursLow-cost reagents

Characterization and Validation

Synthesized batches are validated using:

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d6) : δ 2.24–3.28 (m, morpholine CH₂), 7.78–7.85 (d, J = 6.92 Hz, triazole-H).

    • ¹³C NMR : δ 164.7 ppm (C=O), 95.3 ppm (morpholine CH).

  • IR Spectroscopy :

    • Peaks at 1688 cm⁻¹ (C=O) and 1450 cm⁻¹ (C=S).

  • X-ray Crystallography :

    • Confirms planar triazole and chair conformation of morpholine.

Challenges and Optimization

  • Byproduct Formation : Over-alkylation during reductive amination is mitigated by stoichiometric control of STAB.

  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility but require rigorous drying.

Industrial Scalability

The microwave-assisted method is preferred for scale-up due to its high yield and reduced energy consumption. Pilot-scale trials achieved 95% purity at 1 kg batches .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) bridge exhibits nucleophilic displacement under basic or acidic conditions:

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationR-X (alkyl halide), K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C-S-R60–75%
AcylationAcCl, pyridine, RT-S-CO-R50–65%
OxidationH<sub>2</sub>O<sub>2</sub>, H<sub>2</sub>O/EtOH, 60°C-SO-/SO<sub>2</sub>-65–80%

Key Findings :

  • Oxidation with H<sub>2</sub>O<sub>2</sub> selectively converts the sulfanyl group to sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-), depending on stoichiometry and temperature.

  • Alkylation reactions favor primary alkyl halides, while bulkier substrates show reduced yields .

Triazole Ring Functionalization

The 1,2,4-triazole core participates in electrophilic and cycloaddition reactions:

Reaction TypeReagents/ConditionsProductYieldReference
Electrophilic substitutionHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CNitro-triazole40–55%
CycloadditionAzides, Cu(I), RTTriazole-fused heterocycles70–85%

Mechanistic Insights :

  • Nitration occurs preferentially at the C5 position of the triazole ring due to electron-withdrawing effects of the dichlorophenyl group.

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring without affecting the morpholine moiety .

Morpholine Ring Modifications

The morpholine group undergoes ring-opening and alkylation:

Reaction TypeReagents/ConditionsProductYieldReference
Ring-openingHCl (conc.), refluxAmino alcohol derivative55–70%
N-AlkylationCH<sub>3</sub>I, NaH, THF, 0°CQuaternary ammonium salt60–75%

Notable Observations :

  • Acidic hydrolysis cleaves the morpholine ring to yield 2-aminoethanol derivatives, retaining the triazole-sulfanyl scaffold.

  • Quaternary ammonium salts derived from N-alkylation show enhanced solubility in polar solvents .

Dichlorophenyl Group Reactivity

The 2,4-dichlorophenyl substituent participates in cross-coupling reactions:

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>, DME, 90°CBiaryl derivative50–65%
Ullmann couplingCuI, phenanthroline, K<sub>3</sub>PO<sub>4</sub>, DMSOAryl ether45–60%

Research Highlights :

  • Suzuki coupling replaces chlorine atoms with aryl groups, enabling π-system extension for enhanced bioactivity.

  • Ullmann reactions form stable aryl ether bonds without disrupting the triazole ring .

Synthetic Pathways and Optimization

The compound is synthesized via a multi-step protocol:

  • Condensation : 2,4-Dichlorophenyl isothiocyanate reacts with hydrazides to form thiosemicarbazides (yield: 85–90%) .

  • Cyclization : Thiosemicarbazides cyclize in ethanol with morpholine and formaldehyde to yield the triazole-sulfanyl intermediate (yield: 70–80%) .

  • Functionalization : The intermediate undergoes further reactions (e.g., acylation, alkylation) to produce the final compound .

Optimization Data :

  • Cyclization at 80°C for 6 hours maximizes yield (80%) .

  • Recrystallization from DMF/EtOH (1:3) improves purity to >98% .

Stability and Degradation

The compound exhibits pH-dependent stability:

ConditionStabilityDegradation ProductsReference
pH < 2UnstableMorpholine hydrolysis products
pH 7–9StableNo degradation
UV lightModerateSulfoxide derivatives

Critical Note :

  • Acidic conditions (pH < 2) cleave the morpholine ring within 24 hours.

  • UV-induced oxidation forms sulfoxides, necessitating storage in amber vials .

Comparative Reactivity with Analogues

CompoundKey Structural DifferenceReactivity Trend
Target Compound -S- linker, morpholineHigh sulfanyl reactivity
Tebuconazole-O- linker, 1,2,4-triazoleLower electrophilicity at linker
Fluconazole-OH group, bis-triazoleEnhanced hydrogen bonding

Scientific Research Applications

Antifungal Activity

Research has shown that triazole derivatives exhibit significant antifungal properties. The compound has been evaluated against various fungal strains, demonstrating efficacy comparable to established antifungal agents. For instance, studies indicate that derivatives with similar structures can inhibit the growth of fungi such as Candida albicans and Aspergillus niger through the inhibition of ergosterol synthesis, a critical component of fungal cell membranes .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have revealed that it can induce apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting cell proliferation. For example, the National Cancer Institute (NCI) has screened similar compounds for their ability to inhibit tumor growth across various cancer cell lines, showing promising results .

Case Study 1: Antifungal Efficacy

In a comparative study involving various triazole derivatives, 2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone was tested against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antifungal agents like fluconazole .

Case Study 2: Anticancer Screening

A series of in vitro assays conducted by the NCI assessed the anticancer activity of this compound against a panel of 60 human cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer and leukemia cell lines, with IC50 values indicating effective dose ranges for therapeutic use .

Data Tables

Application Efficacy Mechanism
AntifungalMIC lower than fluconazoleInhibition of ergosterol synthesis
AnticancerSelective cytotoxicityInduction of apoptosis; cell cycle arrest
Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.72Significant growth inhibition
K562 (Leukemia)10.50Induction of apoptosis

Mechanism of Action

The mechanism of action of 2-{[5-(2,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE involves its interaction with specific molecular targets and pathways. The triazole ring and dichlorophenyl group are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . Additionally, its potential anticancer activity is attributed to its ability to interfere with cell signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Triazole Derivatives

Compound Name Substituents (Position 4) Substituents (Position 5) Sulfanyl-Ethanone Side Chain Molecular Weight (g/mol) Key Properties
Target Compound Methyl 2,4-Dichlorophenyl Morpholin-4-yl ~380 (estimated) Enhanced solubility (morpholine), antimicrobial potential
2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone 4-Methoxyphenyl 4-tert-Butylphenyl 4-Chlorophenyl 492.03 High lipophilicity (tert-butyl), moderate bioactivity
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone 4-Chlorophenyl Pyridin-4-yl 4-Fluorophenyl ~424 (estimated) Aromatic heterocycle (pyridine), potential CNS activity
2-[[4-(4-Chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-difluorophenyl)ethanone 4-Chlorophenyl Pyridin-4-yl 3,4-Difluorophenyl ~439 (estimated) Dual halogenation (Cl, F), broad-spectrum activity

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s LogP is estimated at ~3.5 (lower than tert-butyl derivatives but higher than pyridinyl analogs ), balancing membrane permeability and solubility.
  • Thermal Stability : Morpholine derivatives typically exhibit melting points between 120–150°C, consistent with crystalline triazoles refined using SHELXL .

Biological Activity

The compound 2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone is a member of the triazole family known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17Cl2N3OSC_{15}H_{17}Cl_2N_3OS, with a molecular weight of approximately 342.2 g/mol. The structure features a triazole ring, a dichlorophenyl group, and a morpholine moiety, which contribute to its biological properties.

Anticancer Activity

Research has shown that compounds containing the triazole scaffold exhibit significant anticancer properties. For instance:

  • In vitro studies have indicated that related triazole derivatives can inhibit cancer cell proliferation. A study reported that certain triazole-thiones showed IC50 values ranging from 6.2 μM to 43.4 μM against various cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D) cells .
Cell Line IC50 (μM) Compound
HCT-116 (Colon)6.2Triazole-thione derivative
T47D (Breast)43.4Triazole-thione derivative

Antimicrobial Activity

Triazole derivatives are also known for their antimicrobial effects. The compound has been evaluated for its ability to inhibit bacterial growth and has shown promising results against various pathogens:

  • A study highlighted that triazole-containing compounds exhibited higher antibacterial activity compared to antifungal activity, suggesting their potential use in treating bacterial infections .

The mechanism by which triazoles exert their biological effects often involves the inhibition of specific enzymes or pathways:

  • Triazoles can inhibit cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungi, leading to cell membrane disruption and death . This property makes them valuable in antifungal therapies.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole derivatives similar to the compound :

  • Synthesis and Anticancer Evaluation : A series of synthesized triazole derivatives were tested for their anticancer activity against multiple cell lines, showing significant cytotoxicity compared to standard chemotherapeutics like cisplatin .
  • QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the anticancer activity of triazole derivatives based on their chemical structure. These models demonstrated good predictive capabilities for various cancer types .

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction parameters must be controlled?

The compound can be synthesized via nucleophilic substitution reactions involving morpholine and chloroacetyl chloride derivatives. A general protocol involves:

  • Step 1 : Reacting morpholine with triethylamine in anhydrous dichloromethane under inert conditions.
  • Step 2 : Dropwise addition of chloroacetyl chloride to form the ethanone backbone.
  • Step 3 : Introducing the triazole-thiol moiety via sulfanyl linkage under basic conditions.
    Critical parameters include reaction time (6–8 hours), temperature (room temperature), and stoichiometric control of morpholine and chloroacetyl chloride. Reaction progress is monitored via TLC, followed by extraction with ethyl acetate and recrystallization in ethanol for purification . Analogous triazole-thiol syntheses emphasize the importance of nitrogen protection and sulfur nucleophilicity .

Q. Which analytical techniques are most effective for structural validation?

  • X-ray crystallography : Single-crystal XRD using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. R factors <0.1 and data-to-parameter ratios >10 ensure reliability .
  • NMR spectroscopy : 1^1H/13^13C NMR confirms substituent integration (e.g., morpholine protons at δ 3.6–3.8 ppm, dichlorophenyl signals at δ 7.2–7.8 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Stoichiometric tuning : Excess morpholine (1.2–1.5 eq) ensures complete chloroacetyl chloride conversion.
  • Temperature modulation : Cooling (0–5°C) during exothermic steps reduces side reactions.
  • Purification strategies : Gradient column chromatography isolates the product from unreacted triazole intermediates.
  • Degradation mitigation : Continuous cooling during prolonged reactions prevents organic degradation (observed in analogous wastewater studies) .

Q. How should researchers resolve contradictions in crystallographic data refinement?

  • Software tools : Use SHELXL for iterative refinement, leveraging its robust handling of twinned or high-resolution data. Discrepancies in bond lengths (>0.02 Å) may indicate incorrect space group assignment .
  • Cross-validation : Compare XRD results with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) to validate molecular conformations .
  • R factor analysis : Acceptable wR values (<0.2) and agreement factors (e.g., GooF = 1.0–1.1) ensure data reliability .

Q. What computational strategies are suitable for predicting biological activity or binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., fungal CYP51 for antifungal studies).
  • DFT calculations : Optimize the compound’s geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • ADMET profiling : Tools like SwissADME predict pharmacokinetic properties, guiding in vitro assay design .

Q. How can researchers address challenges in reproducing published synthetic protocols?

  • Detailed replication : Document exact solvent grades (e.g., anhydrous CH2_2Cl2_2), stir rates, and inert gas flow.
  • Byproduct analysis : LC-MS identifies common impurities (e.g., unreacted triazole or sulfhydryl intermediates).
  • Collaborative validation : Cross-check results with independent labs using shared crystallographic data (CIF files) .

Methodological Notes

  • Key references : SHELX validation , synthesis protocols , and DFT/experimental cross-correlation form the methodological backbone.
  • Data integrity : Emphasis on R factors, stoichiometric precision, and computational validation ensures academic rigor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.